[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate
CAS No.: 338777-02-9
Cat. No.: VC5670682
Molecular Formula: C17H10Cl3NO3
Molecular Weight: 382.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338777-02-9 |
|---|---|
| Molecular Formula | C17H10Cl3NO3 |
| Molecular Weight | 382.62 |
| IUPAC Name | [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C17H10Cl3NO3/c18-11-3-1-10(2-4-11)16-8-13(21-24-16)9-23-17(22)14-6-5-12(19)7-15(14)20/h1-8H,9H2 |
| Standard InChI Key | TUFQOASTSSPYKE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Introduction
Nomenclature and Physical Properties
Chemical Identity
The compound is systematically named [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate, with the CAS registry number 338777-02-9 . Alternative names include [5-(4-chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate , reflecting potential isomeric or nomenclatural variations.
Table 1: Key Physical and Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₀Cl₃NO₃ |
| Molecular Weight | 382.62 g/mol |
| SMILES | C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
| InChIKey | TUFQOASTSSPYKE-UHFFFAOYSA-N |
| PubChem CID | 3848330 |
Synthesis and Structural Features
Synthetic Pathways
The synthesis of this compound typically involves two core steps:
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Oxazole Ring Formation: Cyclization reactions between amines and carbonyl-containing precursors are common. For example, 4-chlorobenzaldehyde derivatives may react with hydroxylamine or related reagents under acidic or basic conditions to form the oxazole core .
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Esterification: The oxazole intermediate is coupled with 2,4-dichlorobenzoic acid via esterification. Reagents such as thionyl chloride or DCC (N,N'-dicyclohexylcarbodiimide) facilitate this step, with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) commonly employed.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Solvents | Temperature Range |
|---|---|---|
| Oxazole Cyclization | Hydroxylamine, H₂SO₄ | –78°C to RT |
| Esterification | DCC, DCM | 0°C to RT |
Structural Motifs
The molecule features two pharmacophoric regions:
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Oxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for modulating enzyme activity (e.g., kinase inhibition) .
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Dichlorobenzoate Moiety: Enhances lipophilicity and potential binding interactions via electron-withdrawing chlorine atoms .
| Compound | Key Functional Groups | Reported Activity |
|---|---|---|
| Target Compound | Oxazole + 2,4-Dichloroester | Undetermined |
| 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol | Oxazole + Phenol ester | Anticancer (hypothetical) |
| 3-[4-(4-Bromophenyl)-5-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine | Triazole + Sulfanyl | Antimicrobial (hypothetical) |
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin Irritant) | Wear protective gloves and lab coat. |
| H319 (Eye Irritant) | Use safety goggles. |
| P261 (Inhalation Risk) | Avoid dust formation. |
Future Research Directions
Targeted Applications
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Pharmaceutical Development: Screening for kinase inhibition or antimicrobial activity.
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Material Science: Exploration as a precursor for polymers or ligands in coordination chemistry.
Methodological Improvements
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Green Chemistry: Solvent-free or microwave-assisted synthesis to reduce environmental impact.
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Computational Modeling: Docking studies to predict binding affinity to therapeutic targets (e.g., kinases, GPCRs).
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